Cas no 1346543-04-1 (ethyl 5-bromo-2-iodo-pyridine-3-carboxylate)

Ethyl 5-bromo-2-iodo-pyridine-3-carboxylate is a halogenated pyridine derivative widely used as a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include the presence of both bromo and iodo substituents, which enhance reactivity in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. The ester functional group further allows for derivatization into acids, amides, or other esters, broadening its utility in scaffold diversification. This compound is particularly valuable in medicinal chemistry for constructing complex heterocyclic frameworks. High purity and stability under standard storage conditions ensure reliable performance in synthetic applications. Its structural features make it a preferred choice for targeted molecular modifications.
ethyl 5-bromo-2-iodo-pyridine-3-carboxylate structure
1346543-04-1 structure
Product name:ethyl 5-bromo-2-iodo-pyridine-3-carboxylate
CAS No:1346543-04-1
MF:C8H7BrINO2
MW:355.95515370369
MDL:MFCD32220310
CID:5099696

ethyl 5-bromo-2-iodo-pyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-iodonicotinic Acid
    • 3-Pyridinecarboxylic acid, 5-bromo-2-iodo-, ethyl ester
    • 5-bromo-2-iodopyridine-3-carboxylic acid
    • ethyl 5-bromo-2-iodo-pyridine-3-carboxylate
    • MDL: MFCD32220310
    • Inchi: 1S/C8H7BrINO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3
    • InChI Key: ONIZEOWVZXIJDG-UHFFFAOYSA-N
    • SMILES: C1(I)=NC=C(Br)C=C1C(OCC)=O

ethyl 5-bromo-2-iodo-pyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1219-500.0mg
ethyl 5-bromo-2-iodo-pyridine-3-carboxylate
1346543-04-1 95%
500.0mg
¥2462.0000 2024-07-28
eNovation Chemicals LLC
D779617-1g
5-Bromo-2-iodonicotinic Acid
1346543-04-1 95%
1g
$980 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1219-100.0mg
ethyl 5-bromo-2-iodo-pyridine-3-carboxylate
1346543-04-1 95%
100.0mg
¥1109.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1219-1G
ethyl 5-bromo-2-iodo-pyridine-3-carboxylate
1346543-04-1 95%
1g
¥ 3,696.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1219-250.0mg
ethyl 5-bromo-2-iodo-pyridine-3-carboxylate
1346543-04-1 95%
250.0mg
¥1479.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1219-1.0g
ethyl 5-bromo-2-iodo-pyridine-3-carboxylate
1346543-04-1 95%
1.0g
¥3696.0000 2024-07-28
eNovation Chemicals LLC
D779617-1g
5-Bromo-2-iodonicotinic Acid
1346543-04-1 95%
1g
$980 2025-02-28
eNovation Chemicals LLC
D779617-1g
5-Bromo-2-iodonicotinic Acid
1346543-04-1 95%
1g
$980 2025-02-19

Additional information on ethyl 5-bromo-2-iodo-pyridine-3-carboxylate

Ethyl 5-Bromo-2-Iodo-Pyridine-3-Carboxylate: A Comprehensive Overview

Ethyl 5-bromo-2-iodo-pyridine-3-carboxylate, with the CAS number 1346543-04-1, is a significant compound in the field of organic chemistry, particularly in the synthesis of heterocyclic compounds. This compound has garnered attention due to its unique structure and potential applications in drug discovery and materials science. The molecule consists of a pyridine ring substituted with bromine at position 5, iodine at position 2, and an ethyl carboxylate group at position 3. These substituents make it a versatile building block for further chemical modifications.

The synthesis of ethyl 5-bromo-2-iodo-pyridine-3-carboxylate involves a series of well-established organic reactions. Typically, the starting material is a pyridine derivative, which undergoes bromination and iodination at specific positions. The introduction of the ethyl carboxylate group is achieved through esterification reactions, often utilizing ethyl chloroformate or other suitable reagents. The regioselectivity of these reactions is critical, as it determines the final structure of the compound. Recent advancements in catalytic methods have improved the efficiency and yield of these transformations, making this compound more accessible for research purposes.

One of the most notable applications of ethyl 5-bromo-2-iodo-pyridine-3-carboxylate is in the field of medicinal chemistry. The bromine and iodine substituents on the pyridine ring provide opportunities for further functionalization, such as Suzuki-Miyaura cross-coupling reactions or nucleophilic substitutions. These reactions allow chemists to introduce diverse functional groups, enabling the creation of novel bioactive molecules. For instance, researchers have explored the use of this compound as a precursor for designing kinase inhibitors and other therapeutic agents.

In addition to its role in drug discovery, ethyl 5-bromo-2-iodo-pyridine-3-carboxylate has shown promise in materials science. The pyridine ring's aromaticity and electron-withdrawing groups make it a candidate for use in organic electronics. Recent studies have investigated its potential as a component in light-emitting diodes (LEDs) and organic photovoltaic devices. The compound's ability to form stable π-conjugated systems makes it an attractive candidate for these applications.

The stability and reactivity of ethyl 5-bromo-2-iodo-pyridine-3-carboxylate are influenced by its substituents. Bromine and iodine are both halogens with varying electronegativities, which affect the electronic properties of the molecule. The ethyl carboxylate group introduces additional functionality, such as ester hydrolysis under basic conditions, which can be exploited for controlled release applications or self-assembling structures.

From an environmental perspective, ethyl 5-bromo-2-iodo-pyridine-3-carboxylate has been studied for its biodegradability and toxicity profiles. Research indicates that under certain conditions, the compound can undergo microbial degradation, reducing its environmental impact. However, further studies are required to fully understand its fate in various ecosystems.

In conclusion, ethyl 5-bromo-2-iodo-pyridine-3-carboxylate (CAS No. 1346543-04-1) is a multifaceted compound with significant potential in organic synthesis, medicinal chemistry, and materials science. Its unique structure and reactivity make it a valuable tool for researchers seeking to develop innovative solutions across diverse fields.

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(CAS:1346543-04-1)ethyl 5-bromo-2-iodo-pyridine-3-carboxylate
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Purity:99%/99%/99%
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